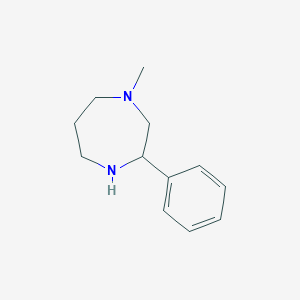

1-Methyl-3-phenyl-1,4-diazepane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-phenyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14-9-5-8-13-12(10-14)11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGAOXOYHDIOCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734817 | |

| Record name | 1-Methyl-3-phenyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61337-93-7 | |

| Record name | 1-Methyl-3-phenyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methyl 3 Phenyl 1,4 Diazepane and Its Analogues

Strategies for the Construction of the 1,4-Diazepane Ring System

The formation of the seven-membered 1,4-diazepane ring is a key challenge in the synthesis of these molecules. Various strategies have been developed to construct this heterocyclic core, including intramolecular cyclization, multicomponent reactions, and ring expansion techniques.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common and powerful strategy for the synthesis of cyclic compounds, including 1,4-diazepanes. This approach involves the formation of a bond between two reactive centers within the same molecule to close the ring.

A notable example involves the intramolecular EDC coupling of amino acids to form the seven-membered ring. nih.gov This method has been successfully employed in the synthesis of 1,2,4-trisubstituted 1,4-diazepanes. nih.gov Another approach utilizes an intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides, which provides access to novel azetidine-fused 1,4-diazepine derivatives. mdpi.com These fused systems can then undergo ring opening of the azetidine (B1206935) to yield functionalized 1,4-benzodiazepines. mdpi.com

The use of catalysts can significantly improve the efficiency of intramolecular cyclization. For instance, Keggin-type heteropolyacids (HPAs) have been shown to be effective catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives from ketimine intermediates. nih.gov The reaction proceeds through the intramolecular cyclization of an intermediate formed from the reaction of a ketimine with an aldehyde. nih.gov The catalytic activity of HPAs, such as H₅PMo₁₀V₂O₄₀, allows for high yields and shorter reaction times. nih.gov

A hydrogen borrowing mechanism catalyzed by a (pyridyl)phosphine-ligated ruthenium(II) complex has also been developed for the synthesis of 1,4-diazacycles, including diazepanes. organic-chemistry.org This method involves the coupling of diamines and diols, offering an environmentally friendly and efficient route to these heterocyclic systems. organic-chemistry.org

| Starting Materials | Reaction Conditions | Product | Key Features |

| Amino acids | EDC coupling | 1,2,4-Trisubstituted 1,4-diazepanes | Key step in a late-stage diversification strategy. nih.gov |

| 1-(2-Bromobenzyl)azetidine-2-carboxamides | Intramolecular cross-coupling | Azetidine-fused 1,4-diazepine derivatives | Provides access to functionalized 1,4-benzodiazepines upon ring opening. mdpi.com |

| Ketimine intermediates and aldehydes | Keggin-type heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀), reflux | 1,4-Diazepine derivatives | High yields and short reaction times. nih.gov |

| Diamines and diols | (Pyridyl)phosphine-ligated ruthenium(II) catalyst, heat | Piperazines and diazepanes | Hydrogen borrowing mechanism, environmentally friendly. organic-chemistry.org |

Multicomponent Reactions for 1,4-Diazepane Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in one pot. MCRs offer several advantages, including high atom economy, reduced waste, and the ability to rapidly generate diverse molecular scaffolds.

The Ugi four-component reaction (Ugi-4CR) has been utilized in a Ugi-deprotection-cyclization (UDC) strategy for the synthesis of 1,4-benzodiazepine (B1214927) scaffolds. nih.gov In this approach, an amine, an isocyanide, an aldehyde (such as Boc-glycinal), and a carboxylic acid react in the Ugi-4CR, followed by deprotection and subsequent intramolecular condensation to form the 1,4-diazepine ring. nih.gov This strategy allows for the creation of diverse 1,4-benzodiazepine-6-ones with various substitutions. nih.gov

Another MCR approach involves the reaction of o-phenylenediamines with carbonyl compounds. nih.gov While a common method, it can suffer from drawbacks such as the need for large amounts of catalysts and unsatisfactory yields. nih.gov However, improvements have been made using catalysts like heteropolyacids. nih.gov

| Reaction Type | Components | Product | Key Features |

| Ugi-4CR followed by deprotection and cyclization (UDC) | Amine (e.g., methyl anthranilate), isocyanide, Boc-glycinal, carboxylic acid | 1,4-Benzodiazepine-6-ones | Access to diverse scaffolds with different substitutions. nih.gov |

| Condensation | o-Phenylenediamines, carbonyl compounds | 1,5-Benzodiazepines | Common procedure, can be improved with efficient catalysts. nih.gov |

| Three- or four-component Diels-Alder reaction | 2-Methylindole, aromatic aldehydes, cyclic dienophiles | Spirotetrahydrocarbazoles | Copper-catalyzed, in situ generation of dienes and dienophiles. beilstein-journals.org |

| Consecutive Betti/Bargellini reactions | 2-Naphthol, aromatic aldehydes, 2-aminopyridine, chloroform, aliphatic ketones | Naphtho[1,2-f] nih.govresearchgate.netoxazepine derivatives | Construction of novel oxazepine-based scaffolds. chemicalpapers.com |

Ring Expansion and Heteroannulation Strategies

Ring expansion reactions provide an alternative pathway to seven-membered rings like 1,4-diazepanes from smaller, more readily available cyclic precursors. For instance, the synthesis of 1,4-diazines through the ring expansion of 1,3-diazines has been reported. nih.gov This unusual ring expansion occurs from an intermediate 1,3-diazine, leading to the formation of a 1,4-diazine ring system. nih.gov

Heteroannulation reactions, which involve the formation of a heterocyclic ring onto an existing ring system, are also employed. The synthesis of 1,4-diazepane derivatives from N-propargylamines represents a route with high atom economy. rsc.org These versatile building blocks can be transformed into various N-heterocycles, including the 1,4-diazepane core. rsc.org

Photochemical methods can also induce ring expansion. For example, the photolysis of tetrazolo[1,5-a]pyridines can lead to ring expansion, forming 1,3-diazepines. rsc.org

| Starting Material | Reaction Type | Product | Key Features |

| 1,3-Diazines | Ring expansion | 1,4-Diazines | Unusual ring expansion of an intermediate. nih.gov |

| N-Propargylamines | Heteroannulation | 1,4-Diazepane derivatives | High atom economy and shorter synthetic routes. rsc.org |

| Tetrazolo[1,5-a]pyridines | Photochemical ring expansion | 1,3-Diazepines | Photolysis induces nitrogen elimination and ring expansion. rsc.org |

Asymmetric Synthesis of Chiral 1,4-Diazepanes

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as the biological activity of a drug can be highly dependent on its stereochemistry. researchgate.net Several strategies have been developed for the asymmetric synthesis of chiral 1,4-diazepanes.

Enantioselective Catalytic Reactions

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis.

One such method is asymmetric reductive amination. While not explicitly detailed for 1-methyl-3-phenyl-1,4-diazepane in the provided context, this is a general and powerful tool for the synthesis of chiral amines and could be applied to the synthesis of chiral 1,4-diazepane precursors.

Organocatalysis, using small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral phosphoric acids have been used to catalyze the enantioselective desymmetrization of 3-substituted oxetanes, providing access to chiral 1,4-benzoxazepines with high enantioselectivity. nih.gov A similar strategy could potentially be adapted for the synthesis of chiral 1,4-diazepanes.

The addition of C(1)-ammonium enolates, generated in situ from aryl esters and a chiral isothiourea catalyst, to pyridinium (B92312) salts allows for the enantioselective synthesis of 1,4-dihydropyridines. rsc.org This demonstrates the potential of organocatalysis in creating chiral heterocyclic structures.

| Catalyst Type | Reaction | Substrates | Product | Key Features |

| Chiral Phosphoric Acid | Enantioselective Desymmetrization | 3-Substituted Oxetanes | Chiral 1,4-Benzoxazepines | Metal-free, high enantiocontrol. nih.govnih.gov |

| Chiral Isothiourea | Enantioselective addition | Aryl esters and pyridinium salts | Enantioenriched 1,4-dihydropyridines | First organocatalytic approach for this transformation. rsc.org |

| N-Heterocyclic Carbene (NHC) | [3+4] Annulation | Isatin-derived enals and in situ generated 4-atom components | Spirobenzazepinones and spiro-1,2-diazepinones | High yields and excellent enantioselectivities. nih.gov |

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. This strategy incorporates a pre-existing stereocenter into the target molecule, thus ensuring its chirality.

A prominent example is the synthesis of 1,2,4-trisubstituted 1,4-diazepanes starting from enantiomerically pure amino acids. nih.gov This approach follows a late-stage diversification strategy, where the core chiral 1,4-diazepane ring is constructed from the amino acid, and various substituents are introduced later in the synthetic sequence. nih.gov This allows for the generation of a library of chiral 1,4-diazepanes for biological screening. nih.gov

The synthesis of enantiopure 1,4-dioxanes, morpholines, and piperazines has been achieved through the reaction of chiral 1,2-diols, amino alcohols, and diamines with vinyl selenones. nih.gov This Michael-initiated ring-closure (MIRC) reaction could be extended to the synthesis of chiral 1,4-diazepanes from chiral diamines.

| Chiral Starting Material | Synthetic Strategy | Product | Key Features |

| Enantiomerically pure amino acids | Late-stage diversification | 1,2,4-Trisubstituted 1,4-diazepanes | The configuration in the 2-position influences biological activity. nih.gov |

| Chiral 1,2-diamines | Michael-initiated ring-closure (MIRC) with vinyl selenones | Enantiopure 1,4-diazepanes (potential) | One-pot reaction in the presence of a base. nih.gov |

| Polymer-supported homoserine | Solid-phase synthesis | Chiral 1,4-oxazepane-5-carboxylic acids | The regioselectivity and stereoselectivity depend on the substitution of the starting materials. rsc.org |

Functionalization and Derivatization of the 1,4-Diazepane Core

Functionalization of the 1,4-diazepane ring system is crucial for modulating its pharmacological properties. This is typically achieved by introducing diverse substituents at the nitrogen atoms or on the peripheral phenyl group.

The nitrogen atoms of the 1,4-diazepane ring are nucleophilic and can be readily functionalized through N-alkylation and N-acylation reactions. These modifications are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies. A late-stage diversification strategy often begins with enantiomerically pure amino acids to produce 1,4-diazepanes with varied substituents at the N-1 and N-4 positions. researchgate.net

For instance, in the synthesis of potent sigma-1 (σ1) receptor ligands, various alkyl groups are introduced at the N-4 position. researchgate.net Common N-alkylation can be performed using alkyl halides in the presence of a base. N-acylation, including sulfonylation, is another key strategy. The synthesis of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides involves the reaction of intermediate amines with appropriately substituted sulfonyl chlorides, demonstrating a practical application of N-acylation to install pharmacologically important motifs. openpharmaceuticalsciencesjournal.com

Table 1: Examples of N-Substituents on the 1,4-Diazepane Core

| Position | Substituent Type | Example Substituents |

|---|---|---|

| N-1 | Benzyl | Substituted Benzyl Groups researchgate.net |

| N-4 | Alkyl | Cyclohexylmethyl, Butyl researchgate.net |

Achieving regioselective substitution directly on the phenyl ring of a pre-formed this compound can be challenging due to the directing effects of the diazepane ring and potential side reactions. Therefore, a more common and controlled strategy involves the use of pre-functionalized starting materials.

This approach ensures that substituents are precisely located on the phenyl ring before the diazepine (B8756704) ring is constructed. For example, the synthesis of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides begins with 3-nitrobenzaldehyde (B41214), where the nitro group's position dictates the final substitution pattern on the phenyl ring. openpharmaceuticalsciencesjournal.com Similarly, new catalytic asymmetric strategies for synthesizing tetrahydro-1,4-benzodiazepin-2-ones utilize readily available and appropriately substituted 2-(aminomethyl)anilines to build the desired molecular framework. chemistryviews.org This "starting material" approach provides a reliable method for accessing a wide range of regioselectively substituted phenyl-diazepane analogues.

Catalytic Systems and Reagents in 1,4-Diazepane Synthesis

Modern synthetic routes to 1,4-diazepanes heavily rely on advanced catalytic systems to enhance efficiency, yield, and stereoselectivity. These include transition metal complexes, enzymes, and heterogeneous catalysts.

Transition metals, particularly rhodium and ruthenium, are powerful catalysts for constructing the 1,4-diazepane skeleton. Rhodium catalysts are notably used in transformations involving diazo compounds to build seven-membered rings through carbene-based strategies. rsc.org

Ruthenium-based catalysts have also proven highly effective. A (pyridyl)phosphine-ligated ruthenium(II) catalyst enables the synthesis of diazepanes from diamines and diols through a "hydrogen borrowing" mechanism. organic-chemistry.org This environmentally friendly method produces high yields with minimal byproducts. organic-chemistry.org Furthermore, a ruthenium-based transfer hydrogenation catalyst was instrumental in the kilogram-scale synthesis of the chiral diazepane core of the drug Suvorexant, achieving this through an intramolecular asymmetric reductive amination with high yield and enantiomeric excess. mdpi.com

Table 2: Transition Metal Catalysts in 1,4-Diazepane Synthesis

| Catalyst Type | Metal | Reaction Type | Application |

|---|---|---|---|

| Rhodium Carbene | Rhodium | Annulation | Construction of seven-membered rings rsc.org |

| (Pyridyl)phosphine Ligated Complex | Ruthenium | Hydrogen Borrowing | Coupling of diamines and diols organic-chemistry.org |

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Imine reductases (IREDs) have emerged as particularly valuable enzymes for the synthesis of chiral 1,4-diazepanes through intramolecular asymmetric reductive amination. mdpi.comacs.org This method avoids the need for expensive and toxic transition metal catalysts. researchgate.net

Researchers have identified enantiocomplementary IREDs that can produce either the (R) or (S) enantiomer of a desired diazepane with high enantioselectivity. acs.orgdiva-portal.org For example, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were used to synthesize a key intermediate. acs.orgresearchgate.netdiva-portal.orgresearchgate.net The catalytic efficiency of these enzymes can be dramatically improved through protein engineering. A double mutant of IR1 (Y194F/D232H) showed a 61-fold increase in catalytic efficiency, enabling the synthesis of various substituted 1,4-diazepanes with excellent enantiomeric excess (93 to >99%). acs.orgresearchgate.netdiva-portal.org

Table 3: Imine Reductases (IREDs) for Chiral 1,4-Diazepane Synthesis

| Enzyme | Source Organism | Selectivity | Catalytic Efficiency (s⁻¹ mM⁻¹) | Note |

|---|---|---|---|---|

| IR1 | Leishmania major | (R)-selective | 0.027 acs.orgresearchgate.netdiva-portal.orgresearchgate.net | Wild-type enzyme |

| IR25 | Micromonospora echinaurantiaca | (S)-selective | 0.962 acs.orgresearchgate.netdiva-portal.orgresearchgate.net | Highly efficient for (S)-enantiomer |

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, allowing for recycling and cost reduction. nih.gov In the synthesis of 1,4-diazepine derivatives, Keggin-type heteropolyacids (HPAs) have been successfully employed as efficient and recyclable catalysts. nih.govsemanticscholar.org These solid acid catalysts facilitate the condensation reactions required to form the diazepine ring, working well for substrates with both electron-donating and electron-withdrawing groups. nih.gov

Another innovative approach involves the use of magnetic nanoparticles (MNPs) as a support for metal catalysts. researchgate.net Coating iron oxide nanoparticles with materials that can anchor a catalytic metal, such as copper(II), creates a highly active and easily recoverable heterogeneous catalyst. researchgate.net These nanoparticle-supported systems have been applied to the synthesis of diverse heterocycles, including 1,4-diazepanes derived from N-propargylamines. researchgate.net

Spectroscopic and Structural Characterization of 1 Methyl 3 Phenyl 1,4 Diazepane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 1,4-diazepane derivatives. longdom.org By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule. longdom.org

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for determining the basic structure of 1-methyl-3-phenyl-1,4-diazepane derivatives. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each nucleus. researchgate.netnih.gov

In ¹H NMR spectra of 1,4-diazepane derivatives, the protons on the diazepane ring typically appear as complex multiplets due to spin-spin coupling. The chemical shifts of these protons are influenced by their position relative to the nitrogen atoms and the phenyl and methyl substituents. Aromatic protons of the phenyl group usually resonate in the downfield region (typically δ 7.0-8.0 ppm). The methyl group attached to the nitrogen atom gives rise to a singlet in the upfield region of the spectrum.

¹³C NMR spectra provide information on the carbon skeleton. The chemical shifts of the carbon atoms in the diazepane ring are sensitive to their hybridization and proximity to heteroatoms. The phenyl group carbons exhibit characteristic signals in the aromatic region (δ 120-140 ppm), while the methyl carbon appears at a higher field. The carbonyl carbon in diazepan-5-one derivatives is readily identifiable by its characteristic downfield shift. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 1,4-Diazepane Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.37–8.10 (m) | 126.33, 128.57, 129.35 (CH Ar), 130.89 (Cq Ar) |

| N-CH₂ | 4.43 (t) | 48.39 |

| S-CH₂ | 3.22 (t) | 37.49 |

| O-CH₂ | 3.54-3.97 (m) | 68.76, 69.12, 69.17, 72.19 |

| N-CH₃ | ~2.3 (s) | ~45.0 |

Note: Data is illustrative and based on a related thiaza-crown ether derivative of a triazole, not this compound itself. mdpi.com Actual values will vary depending on the specific derivative and solvent.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and stereochemistry of complex molecules like this compound derivatives. longdom.orgwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. mnstate.edu Cross-peaks in a COSY spectrum reveal the connectivity within the diazepane ring and any alkyl chains. longdom.orgmnstate.edu This is crucial for tracing the proton-proton coupling networks throughout the molecule. longdom.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com This long-range correlation is vital for piecing together different fragments of the molecule, for instance, connecting the phenyl group to the diazepane ring and identifying the position of the methyl group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. harvard.edu Correlations in a NOESY spectrum arise from the Nuclear Overhauser Effect, which occurs between protons that are close in space, regardless of whether they are bonded. This technique is particularly powerful for elucidating the relative stereochemistry and preferred conformation of the seven-membered diazepine (B8756704) ring. harvard.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. youtube.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. youtube.compressbooks.pub

For this compound derivatives, the IR spectrum would be expected to show:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. pressbooks.pub

C=C stretching vibrations: The presence of the phenyl group is indicated by absorptions in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-N stretching vibrations: These are typically observed in the 1000-1350 cm⁻¹ range.

N-H stretching vibrations: For derivatives with a secondary amine, a characteristic absorption would be seen in the 3300-3500 cm⁻¹ region. youtube.com The absence of this peak would support the 1-methyl substitution.

Table 2: Typical IR Absorption Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-N | Stretch | 1350-1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.govchemrxiv.org Upon ionization, the molecule fragments in a predictable manner, and the masses of the resulting ions are detected.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern would likely involve cleavage of the diazepane ring and loss of substituents. Common fragmentation pathways for related diazepine structures include α-cleavage adjacent to the nitrogen atoms and the loss of small neutral molecules. nih.govresearchgate.net The fragmentation of the phenyl group would also produce characteristic ions. raco.cat Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Studies on related 1,4-diazepane derivatives have shown that the seven-membered ring can adopt various conformations, such as a chair or boat conformation. nih.govnih.gov The orientation of the phenyl and methyl substituents (axial or equatorial) can also be determined. nih.gov This information is crucial for understanding the steric and electronic properties of the molecule. For instance, in one study of a 1,4-diazepan-5-one (B1224613) derivative, the seven-membered ring was found to adopt a chair conformation with the phenyl groups in equatorial orientations. nih.gov

Circular Dichroism (CD) for Chiral Compound Conformation

For chiral derivatives of this compound, Circular Dichroism (CD) spectroscopy is a valuable tool for investigating their stereochemistry. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of the atoms, particularly the conformation of the molecule in solution. nih.gov By separating and analyzing the enantiomers of a chiral 1,4-diazepane derivative, CD spectroscopy can provide insights into their absolute configuration and preferred solution-state conformations. nih.gov

Mechanistic Investigations of 1,4 Diazepane Reactivity and Transformations

Reaction Pathway Elucidation for Key Synthetic Steps

The synthesis of 1,4-diazepanes, including the specific derivative 1-Methyl-3-phenyl-1,4-diazepane, can be achieved through several strategic pathways. One prominent method involves a domino process that begins with the in-situ generation of an aza-Nazarov reagent, which subsequently undergoes an intramolecular aza-Michael cyclization to form the seven-membered diazepine (B8756704) ring. nih.gov This step- and atom-economical approach utilizes simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. nih.gov

Another significant pathway is the cyclization of α-halogenoacetamides with 1-azadienes, which provides monocyclic 1,4-diazepinones in a single step under transition-metal-free conditions. iupac.org This domino aza-Michael/SN2 cyclization has proven effective for a variety of substrates, yielding the desired products in good to excellent yields. iupac.org

Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to investigate the reaction mechanism for the synthesis of 1,4-diazepines from cetimine intermediates and aromatic aldehydes. researchgate.net These studies help in determining the most favorable reaction path by analyzing the stability of intermediates and transition states. researchgate.net For instance, the synthesis of 1,2,4-trisubstituted 1,4-diazepanes from enantiomerically pure amino acids often involves an intramolecular EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling as the key step in forming the seven-membered ring. e-bookshelf.de

A practical synthesis route for compounds structurally related to this compound, such as 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, starts with the reaction of 3-nitrobenzaldehyde (B41214) with a substituted 1,4-diazepane. researchgate.net This is followed by reduction of the nitro group to an amine, which is then reacted with a sulfonyl chloride. researchgate.net Furthermore, the synthesis of chiral 1,4-diazepanes can be initiated from proteinogenic amino acids like (S)-serine, where the formation of the diazepine ring is achieved through intramolecular aminolysis, a reaction that can be catalyzed by Lewis acids such as Ti(O-iPr)4. rsc.org

Kinetic Studies of 1,4-Diazepane Formation and Derivatization

While specific rate constants for the formation of this compound are not extensively documented, kinetic studies of the key reaction types involved in 1,4-diazepane synthesis provide significant insights. The formation of the diazepine ring often relies on reactions such as aza-Michael additions and intramolecular aminolysis, whose kinetics are influenced by several factors.

Kinetic investigations of aza-Michael additions reveal that the reaction order can be dependent on the choice of catalyst, solvent, and the concentration of the amine reactant. researchgate.net For instance, the reaction can proceed via a third-order mechanism where a second amine molecule helps to stabilize the proton transfer in the transition state. researchgate.net The use of Lewis acid catalysts has been shown to be effective, with their catalytic activity being proportional to their Lewis acidity. researchgate.net In organocatalytic aza-Michael additions, enamine intermediates have been directly observed, and the rate constants for their formation have been measured. nih.gov

In the context of derivatization, the aminolysis of esters, a reaction analogous to the intramolecular cyclization step, has been shown to exhibit complex kinetics. For example, the morphinolysis of benzoyl fluoride (B91410) can display both first- and second-order dependence on the amine concentration, which suggests the involvement of general-base catalysis. Computational studies on the aminolysis of certain activated esters suggest that the reaction can also proceed through a non-catalytic, concerted pathway.

The table below summarizes factors that influence the reaction rates in the synthesis of 1,4-diazepanes.

| Factor | Influence on Reaction Rate | Supporting Evidence |

| Catalyst | Lewis acids can accelerate the reaction. The effectiveness is proportional to the Lewis acidity. researchgate.net The composition of heteropolyacid catalysts affects reaction times; for example, substituting molybdenum with vanadium can decrease the reaction time. nih.gov | |

| Solvent | Low-polarity solvents can suppress the competitive isomerization of reactants like dimethyl itaconate, leading to a more efficient aza-Michael addition. researchgate.net | |

| Reactant Concentration | The reaction order can be dependent on the amine concentration. In some cases, a second molecule of the amine participates in the rate-determining step. researchgate.net | |

| Temperature | Lower temperatures can help in suppressing side reactions such as the isomerization of reactants. researchgate.net |

Role of Intermediates in Ring Formation and Modification

The formation and subsequent modification of the 1,4-diazepane ring proceed through a variety of critical intermediates that dictate the final structure and stereochemistry of the molecule.

One of the key intermediates in the synthesis of 1,4-diazepines are cetimines . researchgate.net These are formed from the initial condensation of a diamine with a carbonyl compound and are subsequently transformed into the diazepine ring through reaction with an aldehyde. researchgate.net Theoretical studies have shown that the stability of different tautomeric forms of these cetimine intermediates can influence the reaction pathway. researchgate.net

In domino reactions leading to 1,4-diazepanes, aza-Nazarov reagents are significant intermediates. nih.gov These are generated in situ and undergo intramolecular cyclization to form the diazepine ring. nih.gov Another important class of intermediates are cyclic amidines , which are often formed from the corresponding diazepinones and can be found in many medicinally important compounds. acs.org

The modification of the 1,4-diazepane core can also involve specialized intermediates. For example, N-nitrosoamidines have been used as synthetic precursors to functionalize the diazepine ring. acs.org These intermediates can be reacted with various nucleophiles to introduce new substituents, followed by an acid-catalyzed cyclization to form fused tricyclic benzodiazepine (B76468) systems. acs.org

Furthermore, the synthesis of functionalized 1,4-benzodiazepines can proceed through the ring-opening of azetidine-fused intermediates . nih.gov These strained four-membered rings can be opened by nucleophiles to introduce a variety of functional groups onto the diazepine framework. nih.gov

Stereochemical Control Mechanisms in Asymmetric Synthesis

Achieving stereochemical control in the synthesis of chiral 1,4-diazepanes like this compound is crucial for their potential applications. Several strategies are employed to control the stereochemistry of the final product.

A common approach is the chiral pool synthesis , which utilizes enantiomerically pure starting materials, such as amino acids. e-bookshelf.denih.gov For instance, starting from (S)-serine, chiral non-racemic 1,4-diazepanes can be synthesized with the stereochemistry at the C2 position being derived from the starting amino acid. rsc.org This method ensures that at least one stereocenter is set from the beginning of the synthesis. nih.gov

Enantioselective synthesis is another powerful strategy where new stereocenters are introduced using a chiral reagent or catalyst that is not incorporated into the final product. nih.gov For example, the enantioselective synthesis of tetrahydro-1,4-benzodiazepin-2-ones has been achieved with high enantioselectivity using a quinine-derived urea (B33335) organocatalyst. nih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

In some synthetic routes, stereocontrol is achieved with full retention of configuration from a chiral intermediate. The stereoselective formation of certain benzo[e] nih.govresearchgate.netoxazino[4,3-a] nih.govresearchgate.netdiazepine-6,12-diones has been reported where the final cyclization step proceeds without affecting the configuration of the existing stereocenter. chemrxiv.org

The use of chiral auxiliaries is another established method for stereochemical control. nih.gov An enantiopure auxiliary is temporarily attached to the substrate to direct the formation of new stereocenters. Once the desired stereochemistry is established, the auxiliary is removed. nih.gov While not explicitly detailed for this compound in the reviewed literature, this remains a viable and general strategy for the asymmetric synthesis of such compounds.

Computational Chemistry and Theoretical Modeling of 1 Methyl 3 Phenyl 1,4 Diazepane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Methyl-3-phenyl-1,4-diazepane, DFT calculations are instrumental in predicting its geometry, stability, and electronic properties. Methods like the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, often paired with basis sets such as 6-31G(d,p), are commonly employed to perform these calculations. researchgate.netnih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. espublisher.com A smaller gap generally implies higher reactivity. In derivatives of related diazepine (B8756704) structures, the HOMO is often located on the benzene (B151609) ring and substituents, while the LUMO's antibonding π* character is spread across the ring systems. espublisher.com DFT calculations can also determine other electronic properties such as ionization potential, electron affinity, and electronegativity, which collectively provide a detailed profile of the molecule's reactivity. researchgate.net These computational approaches are highly successful for calculating such electronic properties and have proven to be efficient and accurate for large molecular systems. scirp.org

Table 1: Key Electronic Properties Determined by DFT

| Property | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. espublisher.com |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

| Electronegativity | A measure of the tendency of the molecule to attract electrons. |

| Hardness/Softness | Global reactivity descriptors related to the HOMO-LUMO gap. |

Conformational Analysis using Molecular Mechanics and Quantum Chemical Methods

The seven-membered diazepane ring in this compound is not planar and can adopt several low-energy conformations. Understanding the molecule's three-dimensional shape and flexibility is essential, as its conformation dictates how it can interact with biological targets. Conformational analysis is performed using both molecular mechanics (MM) and quantum chemical (QM) methods.

The inversion of the diazepine ring is a key conformational change. For related 1,4-benzodiazepines, this process has been studied using ab initio methods, which found that the presence and rotation of a phenyl ring significantly influence the inversion pathway and the symmetry of the transition state. researchgate.net Such studies can identify the most stable ground-state conformations and the energy barriers between them. This information is vital for understanding which shapes the molecule is likely to adopt in different environments.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking simulations are used to predict how it might bind to the active site of a protein receptor. This method is fundamental in drug design for screening virtual libraries and for understanding the molecular basis of a ligand's activity. mdpi.com

Studies on related diazepane derivatives have used molecular docking to explore interactions with various receptors, such as the 5-HT6 receptor, which is implicated in cognitive disorders. openpharmaceuticalsciencesjournal.com These simulations reveal key binding interactions, including:

Hydrogen Bonds: Crucial for anchoring the ligand within the binding pocket.

π-π Interactions: Occur between the phenyl ring of the ligand and aromatic residues of the protein.

Hydrophobic Interactions: Involve non-polar parts of the ligand and receptor. nih.gov

The results of docking studies are often expressed as a binding affinity or docking score, which estimates the strength of the interaction. For example, docking of diazepam, a related compound, with the GABAA receptor showed a binding energy of -7.5 kcal/mol, driven by hydrophobic and electrostatic forces. mdpi.com

Table 2: Representative Ligand-Protein Interactions from Docking Studies of Related Diazepine Scaffolds

| Compound Type | Target Protein | Key Interacting Residues (Example) | Types of Interactions Observed | Reference |

|---|---|---|---|---|

| Fused Pyrrolo[3,2-e] openpharmaceuticalsciencesjournal.commelagraki.comdiazepines | EGFR | Met793 | Hydrogen Bonding | nih.gov |

| Fused Pyrrolo[3,2-e] openpharmaceuticalsciencesjournal.commelagraki.comdiazepines | CDK2 | Leu83 | Hydrogen Bonding, π-π Stacking | nih.gov |

| 1-Phenylbenzazepine Analogs | 5-HT6 Receptor | Asp106, Phe276 | Salt Bridges, H-Bonds, π-π Interactions | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into conformational changes, flexibility, and the stability of the ligand-protein complex. rsc.org

For a molecule like this compound, MD simulations can:

Assess Binding Stability: Confirm if the binding pose predicted by docking is stable over a period of nanoseconds.

Characterize Molecular Motions: Analyze the reorientation and rotation of specific groups, such as the methyl and phenyl substituents. rsc.org

Calculate Binding Free Energy: Employ methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to provide a more accurate estimation of binding affinity than docking scores alone. openpharmaceuticalsciencesjournal.com

Studies on diazepam have used MD simulations to investigate the dynamics of its methyl group, revealing different behaviors in crystalline versus amorphous states. rsc.org Similarly, MD simulations of other small molecules in biological environments, like 1,4-dioxane (B91453) in a membrane, show how the molecule's presence alters the structure and dynamics of its surroundings. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. melagraki.com These models are crucial for predicting the activity of novel compounds before they are synthesized.

For a series of this compound analogs, a QSAR model would be developed by:

Creating a Dataset: Compiling a set of related molecules with experimentally measured biological activity.

Calculating Descriptors: Quantifying various physicochemical properties (e.g., lipophilicity, electronic properties, shape) for each molecule.

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) to create an equation linking the descriptors to the activity. nih.gov

Validation: Testing the model's predictive power on a set of molecules not used in its creation. nih.gov

A study on 4-N-aryl- openpharmaceuticalsciencesjournal.commelagraki.com diazepane ureas identified several key descriptors that significantly affect their activity as CXCR3 receptor antagonists. melagraki.comnih.gov

Pharmacophore modeling is a related technique that identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity. openpharmaceuticalsciencesjournal.comnih.gov A pharmacophore model for this compound would serve as a 3D template to design new molecules with a high probability of being active.

| C-001 | Number of methyl groups. | Can induce lipophilicity. | mdpi.com |

Molecular Target Engagement and Biological Modulatory Activities of 1,4 Diazepane Analogues

Investigation of Receptor Binding Affinities and Selectivity Profiles

Research into 1,4-diazepane analogues has revealed significant interactions with multiple receptor families, demonstrating a broad range of potential neuromodulatory and anti-inflammatory activities.

The 1,4-diazepane ring has been identified as a valuable component in the design of ligands for sigma receptors (σR), which are unique receptor proteins in the central nervous system and peripheral organs. Studies involving the conformational expansion of piperidine-based compounds to diazepane-containing derivatives have shown that the larger diazepane spacer can maintain or even enhance affinity for both σ1 and σ2 receptor subtypes.

In one study, a series of new diazepane-based compounds showed that homologation from a piperazine (B1678402) to a 1,4-diazepane ring led to a significant improvement in σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov For instance, the 1,4-dibenzyl derivative 4a was found to interact with σ1 receptors with a high affinity, reflected by a Kᵢ value of 7.4 nM, and demonstrated a 53-fold selectivity for σ1 over σ2 receptors. nih.gov

Further research on benzofuran (B130515) and quinoline-substituted diazepane derivatives confirmed the scaffold's potential. nih.gov The benzofurane derivative 2c emerged as a compound with high affinity for the σ1R, while its 2,4-dimethyl substituted analogue 3c showed strong pan-affinity for both σR subtypes. nih.gov Molecular dynamics simulations have suggested that these ligands establish strong interactions within the active site of the receptor. nih.gov

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Source |

|---|---|---|---|

| 1,4-dibenzyl derivative 4a | 7.4 | >390 | nih.gov |

| Benzofurane derivative 2c | 5.8 | 101 | nih.gov |

| 2,4-dimethyl-benzofurane analogue 3c | 8.0 | 28 | nih.gov |

The 1,4-diazepane moiety has been incorporated into the design of antagonists for the serotonin (B10506) 5-HT₆ receptor, a target of interest for cognitive disorders. It is hypothesized that the basic amine function of the 1,4-diazepane ring is crucial for binding to the receptor, while an attached flexible spacer helps to achieve the correct orientation for this interaction. nih.gov

In the development of novel 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, in silico screening was used to predict the binding affinities of designed compounds. nih.gov This computational approach, based on a pharmacophore model for 5-HT₆ antagonists, identified several 1,4-diazepane derivatives with high predicted affinity for the 5-HT₆ receptor, as indicated by their low Kᵢ values. nih.gov

| Compound | Predicted 5-HT₆R Kᵢ (nM) | Source |

|---|---|---|

| Compound 10a | 1.85 | nih.gov |

| Compound 10b | 1.25 | nih.gov |

| Compound 10c | 1.58 | nih.gov |

| Compound 10d | 1.62 | nih.gov |

The 1,4-diazepane framework has served as the foundation for a novel class of antagonists targeting the Leukocyte Function-Associated Antigen-1 (LFA-1). The interaction between LFA-1 and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), is a critical pathway in the immune response and inflammation. doi.org The discovery of a small molecule-binding pocket within the I-domain of LFA-1 has prompted the exploration of new inhibitors. doi.org

Through a scaffold-based combinatorial library approach, 1,4-diazepane-2-ones were identified as novel LFA-1 antagonists. nih.govdoi.org Optimization of an initial library lead resulted in the development of high-affinity antagonists of the LFA-1/ICAM-1 interaction. doi.org Specifically, compounds 18d and 18e demonstrated potent inhibition with IC₅₀ values of 110 nM and 70 nM, respectively. doi.org Similarly, 1,4-diazepane-2,5-diones have also been identified as a new class of potent LFA-1 inhibitors. nih.gov

| Compound | LFA-1/ICAM-1 Inhibition IC₅₀ (nM) | Source |

|---|---|---|

| Compound 18d | 110 | doi.org |

| Compound 18e | 70 | doi.org |

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the brain and are involved in various cognitive functions. Despite the extensive investigation of nAChR modulators for therapeutic purposes, a review of the available scientific literature did not yield specific studies investigating the direct modulatory activities of 1-methyl-3-phenyl-1,4-diazepane or its close structural analogues on nAChR subtypes.

Chemokine receptors play a crucial role in mediating the migration of immune cells. Their modulation is a key strategy in the treatment of inflammatory diseases and other conditions. However, based on a review of published research, there is a lack of available studies focused on the interaction between 1,4-diazepane analogues, including this compound, and the various chemokine receptors.

Enzyme Inhibition and Activation Studies

Beyond receptor interactions, 1,4-diazepane derivatives have been evaluated for their ability to modulate enzyme activity. In the context of cognitive disorders, acetylcholinesterase (AChE) is a key target enzyme. Research into 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides, designed as 5-HT₆ antagonists, also explored their effects on AChE. One of the tested compounds, 10f , was found to significantly inhibit AChE activity in the brain. nih.gov This anti-cholinesterase activity suggests a potential dual mechanism for memory enhancement by this class of compounds. nih.gov

In Vitro Cellular Activity Assessment

Antimicrobial Activity against Bacterial and Fungal Strains

While the broader class of 1,4-diazepine derivatives has been noted for its antimicrobial properties, specific data on the activity of this compound against common bacterial and fungal pathogens such as Staphylococcus aureus and Candida albicans is not extensively detailed in publicly available research. General studies on 1,5-benzodiazepine derivatives have indicated that certain compounds within this class show significant activity against S. aureus and the fungus Aspergillus niger. For instance, compounds with 4-chloro and 4-bromo substitutions on the aryl ring have demonstrated notable antibacterial profiles jetir.org. However, direct evidence and minimum inhibitory concentration (MIC) values for this compound remain to be specifically reported.

Inhibition of Cancer Cell Lines and Associated Cellular Pathways

The cytotoxic potential of 1,4-diazepane analogs has been investigated against various cancer cell lines. A study on novel 1,4-diazepane-based sigma (σ) receptor ligands, which share a core diazepane structure, evaluated their cytotoxicity against human pancreatic carcinoma (PANC-1) and human neuroblastoma (SH-SY5Y) cell lines. The findings revealed that most of these diazepane derivatives did not exhibit significant cytotoxicity, with one compound showing moderate toxicity to PANC-1 cells only at a high concentration of 100 μM nih.gov.

In the context of breast cancer, research on benzo[b]pyrano[2,3-e] nih.govnih.govdiazepines, a fused heterocyclic system containing the diazepine (B8756704) ring, has shown promising cytotoxic activities against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. One particular analog displayed significant cytotoxicity with IC50 values of 17.16 ± 1.54 μM against MCF-7 and 16.19 ± 1.35 μM against HCT-116 mdpi.comnih.gov. Another study on 1,4-benzodiazepine (B1214927) derivatives reported that a specific compound exhibited potent anticancer activity against HCT 116 cancer cell lines with an IC50 of 1.42 µM/mL researchgate.net.

Modulation of Cell Migration Processes

The ability of 1,4-diazepane derivatives to modulate cell migration, a crucial process in cancer metastasis, has been an area of interest. For instance, 1,4-diazepane-2,5-diones have been identified as novel inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin involved in leukocyte migration and immune responses nih.gov. This suggests that the 1,4-diazepane scaffold can be a template for designing inhibitors of cell adhesion and migration. However, direct experimental evidence on the specific effects of this compound on cell migration processes is currently lacking.

Quorum Sensing Inhibition in Bacterial Systems

Quorum sensing (QS) is a bacterial communication process that regulates virulence and biofilm formation, making it an attractive target for antimicrobial drug development. Research has shown that homophenylalanine-derived benzo nih.govnih.govdiazepine-2,5-diones are potent inhibitors of bacterial quorum sensing rsc.org. Molecular docking studies have suggested that these compounds can interact with key QS receptor proteins like LasR rsc.org. This indicates the potential of the 1,4-diazepane framework in the design of quorum sensing inhibitors. Nevertheless, specific studies on the quorum sensing inhibitory activity of this compound have not been reported.

Antioxidant Activity and Radical Scavenging Capacity

The antioxidant potential of 1,4-diazepane analogs has been explored. A study on novel 1,4-diazepane-based sigma (σ) receptor ligands investigated the radical scavenging capacity of select compounds against ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and H₂O₂. The results indicated that some of these derivatives possess an excellent antioxidant profile, with significant radical scavenging capacity, comparable to or even better than standard antioxidants like ascorbic acid and Trolox nih.gov. This highlights the potential of the 1,4-diazepane scaffold in the development of antioxidant agents. Direct experimental data on the antioxidant and radical scavenging capacity of this compound is not currently available.

Future Directions and Emerging Research Avenues for 1 Methyl 3 Phenyl 1,4 Diazepane Chemistry

Exploration of Novel Synthetic Methodologies for Structural Diversity

The future of 1-Methyl-3-phenyl-1,4-diazepane chemistry is intrinsically linked to the development of novel and efficient synthetic methods that can generate a wide array of structural analogs. While classical methods for the synthesis of 1,4-diazepines exist, often involving the condensation of diamines with suitable electrophiles, there is a continuous drive for more versatile and efficient protocols. nih.govmdpi.com

Recent advancements in catalysis offer promising avenues. For instance, the use of heteropolyacids as catalysts has shown to be an efficient procedure for the synthesis of substituted 1,4-diazepine derivatives, offering high yields and shorter reaction times. nih.govsemanticscholar.org Microwave-assisted organic synthesis is another powerful tool that can accelerate the synthesis of 1,4-benzodiazepine (B1214927) derivatives, often leading to higher yields compared to conventional heating methods. nih.gov

Furthermore, multicomponent reactions (MCRs) present an attractive strategy for rapidly building molecular complexity from simple starting materials. The development of novel MCRs for the synthesis of the 1,4-diazepane core could provide rapid access to a diverse library of compounds based on the this compound scaffold.

The exploration of novel building blocks is also crucial. For example, the use of azetidine-fused 1,4-benzodiazepine compounds as intermediates allows for subsequent ring-opening reactions to produce a variety of functionalized 1,4-benzodiazepine derivatives. nih.govmdpi.com Adapting such strategies to the synthesis of this compound analogs could introduce novel functionalities and chiral centers, significantly expanding the chemical space for biological evaluation.

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Heteropolyacid Catalysis | High yields, short reaction times, environmentally friendly. nih.govsemanticscholar.org | Catalyst selection and optimization for specific substrates. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields. nih.gov | Specialized equipment required. |

| Multicomponent Reactions | High atom economy, rapid access to molecular diversity. | Development of new and robust MCRs for the 1,4-diazepane core. |

| Novel Building Blocks | Introduction of novel functionalities and stereocenters. nih.govmdpi.com | Synthesis and availability of the required building blocks. |

Advanced Computational Design of Next-Generation 1,4-Diazepane Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the design and discovery of new drug candidates. nih.govmdpi.comresearchgate.net For this compound, these approaches can provide profound insights into its structure-activity relationships (SAR) and guide the design of next-generation derivatives with improved properties.

Molecular docking simulations can be employed to predict the binding mode and affinity of this compound and its analogs to various biological targets. researchgate.netmdpi.commdpi.com By understanding the key interactions at the molecular level, researchers can rationally design modifications to the core structure to enhance potency and selectivity. For instance, docking studies on other 1,4-diazepane-based compounds have provided insights into their interactions with receptors like the sigma-1 receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of 1,4-diazepane derivatives and their biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between this compound derivatives and their biological targets, offering a deeper understanding of the binding process and the conformational changes involved. mdpi.comnih.gov

The integration of these computational methods can significantly streamline the drug discovery process, reducing the time and cost associated with the synthesis and testing of new compounds.

High-Throughput Screening and Combinatorial Library Approaches

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. pharmtech.comnih.govslideshare.net In the context of this compound, HTS can be instrumental in identifying novel biological activities and in optimizing lead compounds.

The generation of combinatorial libraries of 1,4-diazepane derivatives is a key prerequisite for successful HTS campaigns. nih.govnih.govresearchgate.net By systematically varying the substituents on the 1,4-diazepane core, a large and diverse collection of compounds can be synthesized. Solid-phase synthesis is a particularly powerful technique for the construction of such libraries. nih.gov

The combination of combinatorial chemistry and HTS represents a powerful paradigm for the discovery of novel therapeutic agents based on the this compound scaffold.

Mechanistic Dissection of Specific Molecular Interactions

A fundamental understanding of the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their rational development. While the broader class of benzodiazepines is known to interact with GABA-A receptors, the specific molecular targets and interaction partners of this compound remain to be fully elucidated. wikipedia.org

Future research should focus on identifying the specific proteins, receptors, or enzymes with which this compound interacts. Techniques such as affinity chromatography, photoaffinity labeling, and proteomics can be employed to pull down and identify binding partners from complex biological samples.

Once a target is identified, detailed structural and functional studies can be undertaken to characterize the interaction. X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target. nih.gov This structural data, in conjunction with site-directed mutagenesis and functional assays, can reveal the key amino acid residues involved in binding and the conformational changes induced upon binding.

Understanding the downstream signaling pathways modulated by the interaction of this compound with its target is also essential. This will provide a comprehensive picture of its mechanism of action and may reveal novel therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-3-phenyl-1,4-diazepane, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound derivatives typically involves nucleophilic substitution or cyclization reactions. For example, alkylation of the diazepane ring with substituted aryl halides (e.g., bromobenzene derivatives) under reflux conditions in polar aprotic solvents (e.g., DMF) can yield the target compound. Purification via normal-phase chromatography (e.g., 20% methanol in ethyl acetate) improves purity, with yields up to 61% reported for analogous diazepanes . Temperature control (<100°C) minimizes side reactions, while stoichiometric excess of the alkylating agent enhances cyclization efficiency .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Structural validation requires multi-modal characterization:

- NMR Spectroscopy : Key proton environments (e.g., methyl groups at δ 2.21–2.15 ppm, aromatic protons at δ 7.22–7.66 ppm) confirm substitution patterns .

- X-ray Crystallography : Resolves ring conformation and substituent orientation, as demonstrated in structurally related diazepanes with orthorhombic crystal systems (e.g., space group P212121) .

- Mass Spectrometry : LC/MS confirms molecular weight (e.g., m/z 246.10 for trifluoromethyl-substituted analogs) .

Advanced Research Questions

Q. What neuropharmacological mechanisms are associated with this compound, and how can receptor binding studies be designed?

- Methodological Answer : The compound’s diazepane scaffold enables interactions with CNS receptors (e.g., orexin, GABAA). To study binding:

- In Vitro Radioligand Assays : Use tritiated ligands (e.g., [³H]-flumazenil for GABAA) to measure displacement in brain homogenates .

- Molecular Docking : Model interactions using crystallographic data (e.g., PDB ID 09Q for related diazepanes) to predict binding pockets .

- Electrophysiology : Patch-clamp recordings in neuronal cultures assess modulation of ion channels .

Q. How do structural modifications (e.g., substituent position, chirality) influence the biological activity of this compound?

- Methodological Answer :

- Substituent Effects : The phenyl group at position 3 enhances lipophilicity, improving blood-brain barrier penetration compared to ethyl analogs . Methyl substitution at position 1 reduces metabolic degradation, as shown in pharmacokinetic studies of similar diazepanes .

- Chirality : Enantiomers (e.g., R vs. S configurations) exhibit divergent receptor affinities. For example, R-configured benzyl-diazepanes show 10-fold higher potency in orexin receptor assays .

Q. What methodologies are recommended for analyzing the pharmacokinetic properties of this compound?

- Methodological Answer :

- Lipophilicity (logP) : Determine via shake-flask method or HPLC retention time correlation. Long alkyl chains (e.g., hexadecyl analogs) increase logP, correlating with tissue retention .

- Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify metabolic hotspots .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration quantifies free fraction, critical for dose optimization .

Data Contradictions and Resolution

- Evidence Conflict : While suggests CNS sedative effects via GABAergic modulation, reports a structurally similar diazepane acting as an efflux pump inhibitor (EPI) in E. coli. To resolve, prioritize in vivo models (e.g., murine anxiety assays) to confirm CNS activity .

- Synthesis Yield Variability : reports 61% yield for a trifluoromethyl analog, whereas notes challenges in scaling dihydrochloride salts. Address via solvent optimization (e.g., acetonitrile/DMF mixtures) and controlled HCl gas addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.